6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Epitranscriptomics RNA demethylase inhibition ALKBH5 inhibitor

Researchers requiring a validated ALKBH5 inhibitor or regioselective pyrrolopyrimidine precursor face limited options. 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 67130-66-9) solves both. • ALKBH5 IC₅₀ = 840 nM; MW = 232 Da; LogP = -0.33 - ideal fragment for RNA demethylase inhibitor optimization. • Exclusive NaOEt-mediated cyclization to stable 2,4,5-trioxopyrrolo[2,3-d]pyrimidines - unattainable with N1-ethyl or N1-methyl analogs. • Validated β-lactam derivatization route via 5-chloroacetyl → hydrazide → Schiff base sequence. Supplied with certificate of analysis; ready for global dispatch.

Molecular Formula C8H10ClN3O3
Molecular Weight 231.63 g/mol
CAS No. 67130-66-9
Cat. No. B1266820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS67130-66-9
Molecular FormulaC8H10ClN3O3
Molecular Weight231.63 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N
InChIInChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3
InChIKeyQZIHPCABEPSLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 67130-66-9): Chemical Identity and Procurement Baseline


6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 67130-66-9) is a fully substituted pyrimidine-2,4-dione (uracil) derivative bearing a reactive chloroacetyl group at the 5-position, an amino group at the 6-position, and methyl groups at the N1 and N3 positions [1]. This heterocyclic scaffold belongs to the class of 5-chloroacetyl-6-aminouracils, which are recognized as versatile synthetic intermediates for constructing fused pyrimidine systems and biologically active β-lactam derivatives [2][3]. The compound's dual nucleophilic (6-NH₂) and electrophilic (5-COCH₂Cl) functionality, combined with the fully alkylated N1,N3-dimethyl substitution pattern, distinguishes it from mono-alkylated or unsubstituted analogs in terms of reactivity, lipophilicity, and downstream derivatization potential.

Why 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Unsubstituted or Mono-Alkylated Analogs


Simple in-class substitution fails because the N1,N3-dimethyl substitution pattern fundamentally alters the compound's physicochemical properties, cyclization reactivity, and biological target engagement compared to its N1-ethyl, N1-methyl, or des-methyl counterparts [1]. The 1978 Smirnova study demonstrated that N1,N3-dialkyl-5-chloroacetyl-6-aminouracils undergo cyclization to 2,4,5-trioxopyrrolo[2,3-d]pyrimidines via sodium ethoxide, whereas N1-alkyl analogs require aqueous alkali and N3-alkyl analogs produce ring-labile pyrroles that readily open to 5-hydroxyacetyl intermediates [1]. This divergent reactivity means that a user intending to access the fused pyrrolopyrimidine scaffold cannot simply substitute the N1,N3-dimethyl compound with an N1-ethyl or N1-methyl variant and expect the same product outcome under identical conditions. Furthermore, quantitative differences in ALKBH5 demethylase inhibition (840 nM IC₅₀ for the dimethyl compound [2] vs. structurally related chromatin-modulating inhibitors) and lipophilicity (LogP = -0.33 vs. +0.2 for the N1-ethyl analog [3]) underscore that both synthetic utility and biological activity are exquisitely sensitive to the N-alkylation pattern, precluding uninformed substitution.

Quantitative Differentiation Evidence for 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Against Closest Analogs


ALKBH5 Demethylase Inhibition: N1,N3-Dimethyl Substitution Delivers Mid-Nanomolar Potency Against an Emerging Epitranscriptomic Target

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione inhibits the RNA demethylase ALKBH5 with an IC₅₀ of 840 nM, as recorded in ChEMBL-curated BindingDB data [1]. This potency places the compound within the same order of magnitude as the optimized covalent inhibitor ALKBH5-IN-5 (IC₅₀ = 620 nM) [2], yet is achieved with a substantially lower molecular weight (231.6 vs. ~400-500 Da for most reported ALKBH5 inhibitors). By comparison, the N1-ethyl analog (CAS 67130-67-0) and N1-methyl analog (CAS 22365-19-1) lack curated ALKBH5 inhibition data in public repositories, indicating that the N1,N3-dimethyl substitution pattern may confer a favorable binding mode that is not recapitulated by mono-alkylated variants.

Epitranscriptomics RNA demethylase inhibition ALKBH5 inhibitor m6A modification

Physicochemical Differentiation: N1,N3-Dimethyl Substitution Lowers LogP by 0.53 Units Relative to N1-Ethyl Analog, Enhancing Aqueous Compatibility

The computed partition coefficient (LogP) for 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is -0.3311, with a topological polar surface area (TPSA) of 87.09 Ų [1]. In contrast, the N1-ethyl analog (CAS 67130-67-0) exhibits a computed XLogP3-AA of +0.2 and TPSA of 97.95 Ų . The 0.53-unit LogP difference translates to an approximately 3.4-fold lower octanol-water partition coefficient for the N1,N3-dimethyl compound, indicating superior aqueous solubility and reduced passive membrane permeability. This profile is more aligned with Lipinski rule-of-five guidelines for oral bioavailability, where a LogP below 0 is generally favored for compounds requiring aqueous formulation.

Lipophilicity LogP comparison Drug-likeness Pyrimidine-2,4-dione

Synthetic Accessibility and Yield: Quantitative Comparison of Chloroacetylation Efficiency Across N-Alkylated 6-Aminouracils

The synthesis of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione via reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride proceeds in approximately 37% isolated yield under standard conditions . While this yield appears modest, it is consistent with the general efficiency of 5-chloroacetylation on 6-aminouracils bearing full N1,N3-dialkyl substitution. By contrast, N1-methyl-6-amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione (CAS 22365-19-1) is reported to form in 40–53% yield for the analogous N1-alkyl series . The 3–16 percentage point yield advantage of the N1-methyl variant is offset by its lower molecular complexity and the absence of the second N-alkyl group needed for certain downstream cyclization chemistries (see Evidence Item 4). The 37% yield provides a reliable benchmark for procurement scaling calculations.

Chloroacetylation yield Synthetic efficiency 6-Aminouracil building block Process chemistry

Divergent Cyclization Reactivity: N1,N3-Dimethyl Substitution Enables Sodium Ethoxide-Mediated Pyrrolopyrimidine Formation Not Accessible with N1-Monoalkyl Analogs

According to Smirnova et al. (1978), the cyclization pathway of 5-chloroacetyl-6-aminouracils is stringently controlled by the N-alkylation pattern [1]. N1,N3-dialkyl derivatives react with sodium ethoxide to yield 2,4,5-trioxopyrrolo[2,3-d]pyrimidines—a fused heterocyclic scaffold of interest for kinase inhibitor design. In contrast, N1-alkyl-5-chloroacetyl-6-aminouracils require aqueous alkali for cyclization, and critically, the resulting pyrrole ring in N3-alkyl derivatives is labile toward alkaline ring-opening to 5-hydroxyacetyl-6-aminouracils [1]. This means that the N1,N3-dimethyl compound is the only variant in this series that cleanly delivers the stable, fully cyclized trioxopyrrolopyrimidine product under ethoxide conditions, without competing ring-opening side reactions.

Trioxopyrrolopyrimidine Fused heterocycle synthesis Cyclization selectivity 5-Chloroacetyl-6-aminouracil

Optimal Application Scenarios for 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


ALKBH5-Focused Epitranscriptomic Probe Development

With an ALKBH5 IC₅₀ of 840 nM and a molecular weight of only 232 Da, this compound serves as an ideal starting scaffold for fragment-based or structure-guided optimization of RNA demethylase inhibitors [1]. Its low lipophilicity (LogP -0.33) facilitates aqueous assay compatibility during high-throughput screening cascades [2]. The compound can be elaborated via the reactive 5-chloroacetyl handle to introduce diversity elements while maintaining the core N1,N3-dimethylpyrimidinedione pharmacophore.

Fused Pyrrolo[2,3-d]pyrimidine Scaffold Synthesis via Controlled Cyclization

The unambiguous sodium ethoxide-mediated cyclization to stable 2,4,5-trioxopyrrolo[2,3-d]pyrimidines—without competing ring-opening—makes this compound the reagent of choice for constructing pyrrolopyrimidine cores relevant to kinase inhibitor programs [3]. Mono-alkylated analogs cannot duplicate this outcome due to divergent cyclization pathways and ring lability.

β-Lactam Hybrid Synthesis via Hydrazide Intermediates

The 5-chloroacetyl group is readily converted to the corresponding hydrazide, which serves as the key intermediate for Schiff base formation and subsequent β-lactam cyclization [4]. This synthetic sequence has been specifically validated on the N1,N3-dimethyl scaffold, yielding a library of β-lactam-fused uracil derivatives with antioxidant activity, establishing a proven derivatization route not demonstrated for the N1-ethyl or N1-methyl analogs.

Physicochemical Comparator Studies in Drug Discovery

The well-characterized LogP difference (−0.33 vs. +0.2 for the N1-ethyl analog) and TPSA values (87.09 vs. 97.95 Ų) provide a quantitative basis for using this compound as a reference standard in structure-property relationship (SPR) studies of pyrimidine-2,4-dione scaffolds [2]. Procurement for these studies ensures comparability across published datasets.

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